molecular formula C11H15N3O2 B13564647 1-(4-Methoxyphenyl)-4-nitrosopiperazine

1-(4-Methoxyphenyl)-4-nitrosopiperazine

Katalognummer: B13564647
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: JOLPXZBXQHYGDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and a nitroso group, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(4-Methoxyphenyl)piperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow nitration processes. These methods ensure better control over reaction conditions and yield, making the production more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of 1-(4-Methoxyphenyl)-4-nitropiperazine.

    Reduction: Formation of 1-(4-Methoxyphenyl)-4-aminopiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-4-nitrosopiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-4-nitrosopiperazine involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methoxyphenyl)piperazine: Lacks the nitroso group, making it less reactive in redox reactions.

    1-(4-Methoxyphenyl)-4-aminopiperazine: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)-4-nitropiperazine: Contains a nitro group, making it more oxidized compared to the nitroso derivative.

Uniqueness: 1-(4-Methoxyphenyl)-4-nitrosopiperazine is unique due to the presence of both the methoxy and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-4-nitrosopiperazine

InChI

InChI=1S/C11H15N3O2/c1-16-11-4-2-10(3-5-11)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3

InChI-Schlüssel

JOLPXZBXQHYGDW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(CC2)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.